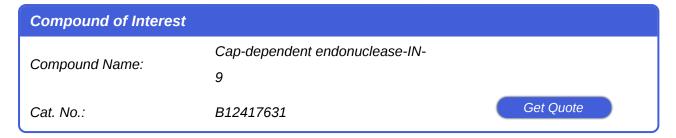


Application Notes and Protocols: Cap-Dependent Endonuclease Inhibitors in Combination Antiviral Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease inhibitors represent a novel class of antiviral agents that target a crucial step in the replication of influenza viruses. These inhibitors, such as baloxavir marboxil, disrupt the "cap-snatching" mechanism, a process essential for the virus to synthesize its own messenger RNA (mRNA) using host cell machinery. This unique mechanism of action makes them attractive candidates for combination therapy with other classes of antivirals, such as neuraminidase inhibitors (NAIs), which act at a later stage of the viral life cycle by preventing the release of new virions from infected cells. This document provides a detailed overview of the application of cap-dependent endonuclease inhibitors in combination with other antivirals, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit. The "cap-snatching" process is initiated when the PB2 subunit of the viral polymerase binds to the 5' cap structure of host pre-mRNAs. This is







followed by the cleavage of the host mRNA a short distance downstream by the endonuclease activity of the PA subunit. The resulting capped RNA fragment is then used as a primer by the viral polymerase to initiate the transcription of its own genome. Cap-dependent endonuclease inhibitors, such as the active form of baloxavir marboxil, baloxavir acid, chelate the metal ions in the active site of the endonuclease, thereby preventing the cleavage of host mRNA and effectively halting viral gene transcription and replication.

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